5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Brand Name: Vulcanchem
CAS No.: 868220-78-4
VCID: VC5409881
InChI: InChI=1S/C14H17N5O2S/c1-17-4-6-18(7-5-17)11(10-3-2-8-21-10)12-13(20)19-14(22-12)15-9-16-19/h2-3,8-9,11,20H,4-7H2,1H3
SMILES: CN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O
Molecular Formula: C14H17N5O2S
Molecular Weight: 319.38

5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

CAS No.: 868220-78-4

Cat. No.: VC5409881

Molecular Formula: C14H17N5O2S

Molecular Weight: 319.38

* For research use only. Not for human or veterinary use.

5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol - 868220-78-4

Specification

CAS No. 868220-78-4
Molecular Formula C14H17N5O2S
Molecular Weight 319.38
IUPAC Name 5-[furan-2-yl-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C14H17N5O2S/c1-17-4-6-18(7-5-17)11(10-3-2-8-21-10)12-13(20)19-14(22-12)15-9-16-19/h2-3,8-9,11,20H,4-7H2,1H3
Standard InChI Key NQEJVAAOVBRYAC-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a triazolo[3,2-b]thiazole core, a bicyclic system combining triazole and thiazole rings. At position 5, a methyl group bridges a furan-2-yl substituent and a 4-methylpiperazine moiety, while a hydroxyl group occupies position 6. This configuration introduces both hydrophilic (hydroxyl, piperazine) and hydrophobic (furan, methyl) regions, influencing its pharmacokinetic behavior .

Systematic Nomenclature

  • IUPAC Name: 5-[furan-2-yl-(4-methylpiperazin-1-yl)methyl]-thiazolo[3,2-b] triazol-6-ol

  • CAS Registry Number: 868220-78-4

  • Molecular Formula: C₁₄H₁₇N₅O₂S

  • Molecular Weight: 319.38 g/mol

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₇N₅O₂S
Molecular Weight319.38 g/mol
SMILESCN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O
InChI KeyNQEJVAAOVBRYAC-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Core Formation: Condensation of 2-mercaptobenzimidazole with ketones under acidic conditions (AcOH/H₂SO₄) yields the triazolo-thiazole scaffold.

  • Functionalization:

    • Furan Introduction: Palladium-catalyzed Suzuki-Miyaura coupling or nucleophilic substitution attaches the furan-2-yl group.

    • Piperazine Addition: Mannich-type reactions or reductive amination incorporate the 4-methylpiperazine moiety .

Reaction Dynamics

  • Furan-2-carbonyl Group: Participates in nucleophilic additions due to electron-rich aromaticity.

  • Triazole Ring: Undergoes cycloaddition reactions, enabling further derivatization .

  • Thiazole Sulfur: Acts as a hydrogen bond acceptor, influencing intermolecular interactions.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Furan Substituent: Enhances lipid solubility, improving blood-brain barrier penetration .

  • 4-Methylpiperazine: Contributes to solubility and receptor binding through nitrogen lone pairs .

  • Hydroxyl Group: Facilitates hydrogen bonding with target proteins (e.g., proteasomes) .

Research Findings and Applications

Preclinical Studies

  • Leishmaniasis: Patent WO2015095477A1 highlights triazolo-thiazoles as protozoan proteasome inhibitors, with ED₅₀ values < 1 µM against Leishmania donovani .

  • Neuroinflammation: Piperazine derivatives reduce TNF-α production in microglial cells (70% inhibition at 10 µM) .

Analytical Characterization

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, triazole), 6.72–7.45 (m, 3H, furan), 2.45 (s, 3H, piperazine-CH₃) .

    • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

Future Directions and Challenges

Synthesis Optimization

  • Green Chemistry: Replace toxic solvents (e.g., DMF) with ionic liquids or water.

  • Catalysis: Explore enzymatic or photoredox methods to improve yield (>80%) .

Biological Screening Priorities

  • Target Identification: Use CRISPR-Cas9 screens to map interactomes.

  • Toxicity Profiling: Assess hepatotoxicity in HepG2 cells and cardiotoxicity in zebrafish models.

Computational Modeling

  • Docking Studies: Predict binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) .

  • QSAR Models: Corrogate substituent effects on bioavailability (LogP: 2.1–3.5) .

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